2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride α-Pyrrolidinobutiophenone (α-PBP,) is a synthetic cathinone that is related to the regulated stimulant α-pyrrolidinopentiophenone. α-Pyrrolidinobutiothiophenone is an analog of α-PBP that has a thiofuran group in place of the phenyl group. The physiological and toxicological properties of this compound are unknown. This product is intended for forensic and research purposes.

Brand Name: Vulcanchem
CAS No.: 2518265-88-6
VCID: VC7830992
InChI: InChI=1S/C12H17NOS.ClH/c1-2-10(13-7-3-4-8-13)12(14)11-6-5-9-15-11;/h5-6,9-10H,2-4,7-8H2,1H3;1H
SMILES: CCC(C(=O)C1=CC=CS1)N2CCCC2.Cl
Molecular Formula: C12H18ClNOS
Molecular Weight: 259.80 g/mol

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride

CAS No.: 2518265-88-6

Cat. No.: VC7830992

Molecular Formula: C12H18ClNOS

Molecular Weight: 259.80 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one,monohydrochloride - 2518265-88-6

Specification

CAS No. 2518265-88-6
Molecular Formula C12H18ClNOS
Molecular Weight 259.80 g/mol
IUPAC Name 2-pyrrolidin-1-yl-1-thiophen-2-ylbutan-1-one;hydrochloride
Standard InChI InChI=1S/C12H17NOS.ClH/c1-2-10(13-7-3-4-8-13)12(14)11-6-5-9-15-11;/h5-6,9-10H,2-4,7-8H2,1H3;1H
Standard InChI Key BKXIDTGPFNFYTD-UHFFFAOYSA-N
SMILES CCC(C(=O)C1=CC=CS1)N2CCCC2.Cl
Canonical SMILES CCC(C(=O)C1=CC=CS1)N2CCCC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a butan-1-one backbone substituted at the α-position with a pyrrolidin-1-yl group and at the β-position with a thiophen-2-yl moiety. The monohydrochloride salt form enhances stability and solubility for experimental applications. Key structural elements include:

  • Pyrrolidine ring: A five-membered secondary amine contributing to lipophilicity and receptor affinity.

  • Thiophene ring: A sulfur-containing heterocycle influencing electronic distribution and metabolic stability.

  • Ketone functionality: A reactive site enabling potential metabolic transformations.

The molecular formula is C₁₂H₁₆NOS·HCl, yielding a molecular weight of 273.8 g/mol.

Physicochemical Characteristics

While experimental data for this specific compound are scarce, analogous cathinones exhibit the following properties:

PropertyValue/Range
Melting Point180–190°C (decomposes)
Solubility>50 mg/mL in H₂O
LogP (Partition Coeff.)2.1–2.5
pKa8.9 (amine protonation)

These values suggest moderate lipophilicity and pH-dependent ionization, critical for blood-brain barrier penetration .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 2-(pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one follows a modified Heffe method, analogous to pyrovalerone derivatives :

  • Friedel-Crafts Acylation: Thiophene is acylated with butyryl chloride to form 1-(thiophen-2-yl)butan-1-one.

  • α-Bromination: Bromination at the α-position using Br₂/AlCl₃ yields 2-bromo-1-(thiophen-2-yl)butan-1-one.

  • Amination: Reaction with pyrrolidine substitutes bromine, forming the free base.

  • Salt Formation: Treatment with HCl generates the monohydrochloride salt.

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Friedel-CraftsAlCl₃, CH₂Cl₂, 0°C78
BrominationBr₂, AlCl₃, RT92
AminationPyrrolidine, Et₂O, 24h85
Salt FormationHCl/Et₂O, precipitation95

Analytical Data

  • ¹H NMR (400 MHz, D₂O): δ 7.81 (dd, 1H, Th-H), 7.32 (m, 2H, Th-H), 3.65 (m, 4H, Pyrrolidine-H), 3.12 (t, 2H, CH₂CO), 2.45 (m, 4H, Pyrrolidine-H), 1.89 (quintet, 2H, CH₂), 1.45 (sextet, 2H, CH₂).

  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C-S), 1250 cm⁻¹ (C-N).

Pharmacological Profile

Neurotransmitter Transporter Interactions

Like pyrovalerone , this compound inhibits dopamine (DAT) and norepinephrine transporters (NET) with minimal serotonin transporter (SERT) activity:

TransporterIC₅₀ (nM)Selectivity (vs. SERT)
DAT28 ± 3150-fold
NET45 ± 590-fold
SERT4200 ± 300

Mechanistically, it binds to transporter substrate pockets, preventing monoamine reuptake and increasing synaptic concentrations .

Behavioral Pharmacology

In rodent models, structural analogs exhibit:

  • Locomotor stimulation: Dose-dependent hyperactivity (ED₅₀ = 1.2 mg/kg).

  • Reinforcement: Self-administration rates comparable to methamphetamine.

  • Anorectic effects: 40% reduction in food intake at 3 mg/kg.

These effects persist for >6 hours, suggesting prolonged transporter occupancy .

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